(3-(Bromomethyl)oxetan-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, has been reported starting from methanol derivatives in several steps with varying yields (Akbaba et al., 2010). Similarly, (1,3-Butadien-2-yl)methanols have been efficiently synthesized from aldehydes, highlighting the versatility of methanol derivatives in chemical synthesis (Durán-Galván & Connell, 2010).
Molecular Structure Analysis
The molecular structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized from methanol derivatives, was characterized by various techniques, indicating the non-planar nature of the 1,3-dioxane ring and the presence of a one-dimensional chain structure due to hydrogen bonding (Yuan et al., 2017).
Chemical Reactions and Properties
Methanol serves as a fundamental raw material in various chemical reactions, exhibiting properties like high polarity and flammability, which necessitate strict safety guidelines (Offermanns et al., 2014). The reactivity of methanol derivatives with oxonium ylides underlines methanol's role in synthesizing complex organic frameworks (Ma et al., 2018).
Physical Properties Analysis
Methanol is characterized by its colorless, polar liquid state, capable of mixing with water and most organic solvents. Its physical properties, such as the flash point and ignition temperature, are crucial for handling and application in chemical processes (Offermanns et al., 2014).
Chemical Properties Analysis
The chemical properties of methanol, including its role as a solvent for inorganic salts and its involvement in the synthesis of complex molecules, highlight its significance in chemical research and industry (Offermanns et al., 2014). Additionally, methanol's reactivity with oxonium ylides showcases its utility in constructing valuable chemical structures (Ma et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized Compounds : A study demonstrated the use of similar bromomethyl compounds in the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting their role in creating complex organic structures (Sobenina et al., 2011).
Formation of Trimeric o-Quinone Methides : Research on trimerisation of certain bromomethyl compounds, related to (3-(Bromomethyl)oxetan-3-yl)methanol, revealed the potential for creating complex molecular structures, useful in organic synthesis (Bavoux et al., 1989).
Creation of Bicyclic Oxetanes : A study outlined the transformation of bromo compounds into functionalized bicyclic oxetanes, showcasing the relevance of such compounds in synthesizing nucleophilic bicyclic structures (Paquette & Thompson, 1993).
Application in Sensing Technologies
Methanol Detection : Methanol, which can be synthesized from compounds like (3-(Bromomethyl)oxetan-3-yl)methanol, is crucial for developing sensitive gas sensing technologies, as shown in a study on Y2O3 multishelled hollow structures for methanol detection (Zheng et al., 2019).
Magnetic and Catalytic Properties : Research on coordination polymers constructed from similar bromomethyl compounds indicated diverse applications, including in magnetic properties and catalysis (Liu, Zhang, & Zhu, 2009).
Use in Organic Chemistry and Drug Discovery
Synthesis of Pharmaceutical Compounds : The compound's analogs have been used in synthesizing structurally diverse propanesulfinamide derivatives, emphasizing their role in the field of drug discovery (Ugale & Gholap, 2017).
Facile Incorporation in Polymers and Drugs : A study on the synthesis of C(3)-alkoxyamine oxetane 3 highlighted the potential of similar bromomethyl compounds in drug discovery and polymer synthesis (Bellinghiere et al., 2015).
Environmental and Agricultural Applications
Environmental Monitoring : Methanol, which can be derived from compounds like (3-(Bromomethyl)oxetan-3-yl)methanol, plays a significant role in atmospheric chemistry and environmental monitoring, as indicated by a study on methanol production in the atmosphere (Khan et al., 2014).
Agricultural Research : In a study on the effects of methanol on crop growth, it was found that methanol, potentially derived from related compounds, did not significantly enhance growth in C3 crops, highlighting its limited role in agricultural applications (Rajala et al., 1998).
Safety And Hazards
Safety data sheets indicate that precautions should be taken to avoid inhalation of vapour or mist of “(3-(Bromomethyl)oxetan-3-yl)methanol”. It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electro-static charge .
Relevant Papers
There are several peer-reviewed papers and technical documents related to “(3-(Bromomethyl)oxetan-3-yl)methanol” available for further reading . These documents can provide more detailed information on the properties and applications of this compound.
properties
IUPAC Name |
[3-(bromomethyl)oxetan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESXZSLSTRITGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945295 | |
Record name | 3-(Bromomethyl)-3-oxetanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Bromomethyl)oxetan-3-yl)methanol | |
CAS RN |
22633-44-9 | |
Record name | 3-(Bromomethyl)-3-oxetanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(bromomethyl)oxetan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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